4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone

Catalog No.
S744773
CAS No.
898763-61-6
M.F
C18H17ClFNOS
M. Wt
349.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophe...

CAS Number

898763-61-6

Product Name

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17ClFNOS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2

InChI Key

GJQUGOCWRXMJKI-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F

Fluorescent Probes in Chemical Biology

Scientific Field: Chemical Biology

Application Summary: Fluorescent probes are vital tools in chemical biology, used for studying subcellular localization and mechanisms of action of bioactive compounds. The compound can be utilized to develop new fluorescent probes with specific excitation and emission wavelengths, binding affinities, and chemical reactivities.

Experimental Procedures: The synthesis of fluorescent probes often involves the conjugation of a fluorophore to a target molecule. In this case, 4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone could be used as a precursor for creating a fluorescent functional group that responds to environmental changes or binding events.

Results Summary: The use of such probes can result in highly sensitive and versatile detection methods in drug discovery and cell imaging. The quantitative data would typically include fluorescence intensity measurements, wavelength shifts, and binding constants .

Materials Science

Scientific Field: Materials Science

Application Summary: In materials science, the compound’s unique structural features could be exploited to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance.

Experimental Procedures: Polymerization reactions or surface modifications using this compound would involve controlled conditions to ensure the desired incorporation of the thiomorpholine and benzophenone functionalities.

Results Summary: The effectiveness of the resulting materials would be assessed through stress tests, chemical stability assays, and performance metrics in real-world applications.

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: As a building block in organic synthesis, this compound can be used to introduce chloro, fluoro, and thiomorpholine groups into complex molecules, aiding in the development of new chemical entities.

Experimental Procedures: Reactions would typically involve nucleophilic aromatic substitution, where the compound acts as an electrophile. Reaction conditions such as temperature, solvent, and catalysts would be optimized for the best results.

Results Summary: The success of these syntheses would be measured by the yield of the final product, the selectivity of the reaction, and the ease of purification.

Environmental Analysis

Scientific Field: Environmental Chemistry

Application Summary: This compound could be used as a standard or reagent in environmental analysis to detect or quantify pollutants, given its unique spectroscopic properties.

Experimental Procedures: Analytical techniques like HPLC or GC-MS would be employed, where the compound serves as a reference for calibration curves or as a derivatization agent for better detection of analytes.

Results Summary: The accuracy and precision of the analytical method would be validated by recovery rates, detection limits, and reproducibility of the results.

Bioconjugation Techniques

Scientific Field: Biochemistry

Application Summary: Bioconjugation techniques often require specific functional groups to link biomolecules with probes or tags. This compound could facilitate the attachment of fluorescent tags to proteins or antibodies.

Experimental Procedures: The compound would be used to modify biomolecules through selective reactions with amino or thiol groups, under mild conditions to preserve the biological activity.

Results Summary: The efficiency of bioconjugation would be evaluated by the degree of labeling, the stability of the conjugates, and their performance in assays or imaging applications.

Antibacterial Agents in Pharmacology

Scientific Field: Pharmacology

Application Summary: The compound can be used to synthesize Schiff base metal complexes with potential antibacterial properties. These complexes could serve as a basis for developing new antibacterial agents.

Experimental Procedures: The synthesis involves the condensation reaction of the compound with primary amines to form Schiff bases, which are then complexed with various metal ions to enhance their antibacterial activity.

Results Summary: The metal complexes exhibit higher antibacterial activity against both Gram-negative and Gram-positive bacteria compared to the free Schiff base ligand. The effectiveness is measured by inhibition zones in disc diffusion assays .

Agrochemical and Pharmaceutical Intermediates

Scientific Field: Agrochemistry and Pharmaceutical Chemistry

Application Summary: The compound’s derivatives, particularly those with trifluoromethylpyridine motifs, are crucial in the synthesis of active ingredients for agrochemicals and pharmaceuticals.

Experimental Procedures: The application involves vapor-phase reactions and other synthetic techniques to incorporate the trifluoromethylpyridine structure into various agrochemical and pharmaceutical compounds.

Results Summary: The derivatives play a significant role in the protection of crops from pests and are also present in several pharmaceutical and veterinary products. Their biological activities are attributed to the unique properties of the fluorine atom and the pyridine moiety .

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOSC_{18}H_{17}ClFNOS and a molecular weight of approximately 349.86 g/mol. It is characterized by the presence of a chloro group at the para position, a fluoro group at the ortho position, and a thiomorpholinomethyl substituent on the benzophenone framework. This compound is notable for its unique structure, which combines elements of both aromatic and heterocyclic chemistry, making it a valuable target for synthetic organic chemistry and medicinal applications.

  • There is no information available on the mechanism of action of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone in scientific research.
  • As with any unknown compound, it's best to exercise caution due to lack of specific safety data.
  • Benzophenones can exhibit some general hazards, including:
    • Mild skin and eye irritation [].
    • Potential endocrine disruption (refer to reputable sources for more information on this topic).
Typical of benzophenone derivatives:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution Reactions: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, often using sodium methoxide or potassium tert-butoxide as reagents.

Research into the biological activity of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone suggests potential antimicrobial and anticancer properties. The presence of the thiomorpholine moiety may enhance its interaction with biological targets, possibly affecting various biochemical pathways. Studies indicate that compounds with similar structures often exhibit significant activity against various cancer cell lines and microbial strains .

The synthesis of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone typically involves several steps:

  • Formation of Benzophenone Core: The initial step involves synthesizing the benzophenone core through a Friedel-Crafts acylation reaction, where benzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Introduction of Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination may be performed using fluorine gas or other fluorinating agents.
  • Thiomorpholine Attachment: The thiomorpholinomethyl group can be introduced through nucleophilic substitution involving thiomorpholine derivatives and appropriate electrophiles .

4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone has diverse applications across various fields:

  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery, particularly in developing new anticancer agents.
  • Material Science: Its unique chemical properties make it suitable for use in specialty chemicals and materials production .

Interaction studies have shown that 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone can interact with specific molecular targets within biological systems. The mechanism of action likely involves modulation of enzymatic activities and interference with cellular signaling pathways. The presence of halogen substituents enhances its binding affinity to target proteins, which may contribute to its biological efficacy .

Several compounds share structural similarities with 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone:

Compound NameStructureUnique Features
3'-Chloro-4'-fluoro-2-methylbenzophenoneStructureContains a methyl group instead of thiomorpholine
3'-Chloro-4'-fluoro-2-aminomethylbenzophenoneStructureFeatures an amino group, altering biological activity
3'-Chloro-4'-fluoro-2-hydroxymethylbenzophenoneStructureHas a hydroxymethyl substituent affecting solubility

Uniqueness

The uniqueness of 4-chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone lies in its thiomorpholinomethyl group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. This feature may enhance its potential applications in medicinal chemistry and material science .

XLogP3

4.3

Wikipedia

(4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

Explore Compound Types